Reactive blue 5

Descripción

RN given refers to parent cpd

structure in first source

Propiedades

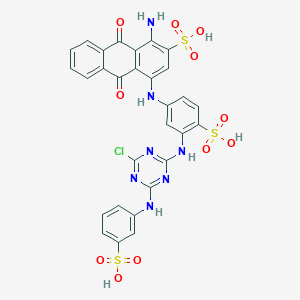

IUPAC Name |

1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-11-14(8-9-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDSIQGBHACTLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23422-12-0 (tri-hydrochloride salt) |

Source

|

| Record name | Procion brilliant blue hgr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5066118 |

Source

|

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Reactive Blue 5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16823-51-1 |

Source

|

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16823-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procion brilliant blue hgr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-[[3-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulphophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Reactive Blue 5: A Technical Guide to Structure, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Reactive Blue 5, also known by trade names such as Procion Brilliant Blue H-GR, is a synthetic anthraquinone-based reactive dye. While extensively used in the textile industry for its ability to form robust covalent bonds with fibers, its unique chemical structure has garnered significant interest within the scientific community.[1][2] Its structural similarity to nucleotide cofactors has made it a valuable molecular probe for studying a wide range of enzymes, particularly those that bind ATP, NAD+, or other nucleotides. This guide provides a comprehensive overview of the structure, properties, and key research applications of this compound, with a focus on its utility as a biochemical tool.

Core Structure and Physicochemical Properties

This compound is a complex polyaromatic molecule characterized by a central anthraquinone chromophore, a triazine ring that provides the reactive site for covalent bonding, and multiple sulfonic acid groups that confer water solubility.[1][2]

The definitive chemical and physical properties of this compound are summarized below. Note that some properties are reported for its close and extensively studied analog, Cibacron Blue F3G-A, which is often used as a research equivalent.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dioxoanthracene-2-sulfonic acid |

| Synonyms | Procion Brilliant Blue H-GR, C.I. This compound, Procion Brilliant Blue H5GS |

| CAS Number | 16823-51-1 |

| Molecular Formula | C₂₉H₂₀ClN₇O₁₁S₃ |

| Molecular Weight | 774.16 g/mol |

| Appearance | Dark blue powder |

| Solubility (Water) | 60-100 g/L |

Table 2: Spectral Properties of this compound

| Parameter | Value |

| λmax (Visible) | ~600-620 nm |

| λmax (UV) | Multiple peaks |

| Appearance in Solution | Bright Blue |

Mechanism of Action in Biological Systems

The scientific utility of this compound stems from its ability to act as a biomimetic of nucleotide cofactors. The sulfonated polyaromatic rings of the dye mimic the phosphate groups and heterocyclic bases of molecules like ATP, ADP, NAD+, and NADH.[3][4] This structural analogy allows it to bind with significant affinity and specificity to the nucleotide-binding sites of a wide array of enzymes.[5][6]

This interaction is the basis for its primary applications in research:

-

Enzyme Inhibition: By occupying the nucleotide-binding site, this compound often acts as a competitive inhibitor, preventing the natural substrate from binding and catalysis from occurring. This property is invaluable for studying enzyme kinetics and structure-function relationships.[3]

-

Affinity Chromatography: When covalently immobilized on a solid support (e.g., agarose beads), the dye serves as a powerful affinity ligand to selectively capture and purify nucleotide-dependent enzymes and other proteins from complex mixtures.[7][8]

Research Applications and Experimental Protocols

Enzyme Inhibition Assays

This compound is frequently used to characterize enzymes and screen for inhibitors. Its inhibitory potency against RNA polymerase, for instance, has been demonstrated with over 90% inhibition observed at a concentration of 8 µM.

This protocol outlines a general procedure for determining the inhibitory effect of this compound on a nucleotide-dependent enzyme using a spectrophotometric assay.

1. Materials and Reagents:

- Purified enzyme of interest

- Enzyme's specific substrate (e.g., ATP, NADH)

- This compound (inhibitor)

- Assay Buffer (optimized for enzyme activity, e.g., Tris-HCl, pH 7.5)

- Cofactors, if required (e.g., MgCl₂)

- Spectrophotometer or microplate reader

- 96-well plates or cuvettes

2. Preparation of Solutions:

- Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration in the assay should be in the linear range of activity.

- Substrate Stock: Prepare a concentrated stock solution of the substrate in assay buffer.

- Inhibitor Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in deionized water or assay buffer.

3. Assay Procedure (96-well plate format):

- Setup: Design a plate map including wells for:

- Blank (No Enzyme): Buffer, Substrate, Inhibitor Solvent.

- 100% Activity Control: Buffer, Enzyme, Inhibitor Solvent.

- Test Wells: Buffer, Enzyme, and serial dilutions of this compound.

- Pre-incubation: To each well (except the blank), add the assay buffer and the appropriate volume of this compound solution or solvent. Add the enzyme solution to initiate the pre-incubation. Allow the plate to incubate for 10-15 minutes at a constant temperature (e.g., 37°C) to permit inhibitor binding.

- Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

- Data Acquisition: Immediately place the plate in the reader and measure the change in absorbance at the appropriate wavelength over time (kinetic mode). The rate of reaction is determined from the initial linear portion of the progress curve.

4. Data Analysis:

- Calculate the initial reaction velocity (V₀) for each well.

- Normalize the data by setting the average velocity of the "100% Activity Control" wells to 100%.

- Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

- Fit the resulting dose-response curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Affinity Purification of Proteins

The high affinity of this compound for a diverse range of proteins makes it an excellent ligand for affinity chromatography.[7] It is particularly effective for the purification of dehydrogenases, kinases, and other adenylyl-containing cofactor-dependent enzymes.[6]

This protocol provides a method for purifying a target protein with a nucleotide-binding site from a crude cell lysate.

1. Materials and Reagents:

- This compound-Agarose or Cibacron Blue 3GA-Agarose affinity resin

- Chromatography column

- Binding/Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

- Wash Buffer (Binding Buffer with moderately increased salt, e.g., 100 mM NaCl)

- Elution Buffer (e.g., Binding Buffer + 1.5 M NaCl, or Binding Buffer + 10 mM NAD⁺/ATP)

- Crude cell lysate containing the target protein

2. Column Preparation:

- Prepare a slurry of the affinity resin in Binding Buffer (as per manufacturer's instructions).

- Pour the slurry into the chromatography column and allow it to settle, forming a packed bed.

- Wash the packed column with 5-10 column volumes (CV) of Binding Buffer to equilibrate the resin.

3. Sample Loading:

- Clarify the crude cell lysate by centrifugation or filtration to remove insoluble debris.

- Load the clarified lysate onto the equilibrated column at a slow flow rate to allow for maximum binding of the target protein to the resin.

4. Washing:

- Wash the column with 5-10 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

5. Elution:

- Elute the bound target protein from the column by applying the Elution Buffer.

- Salt Elution: A high concentration of salt (e.g., 1.5 M NaCl) disrupts the electrostatic interactions between the protein and the dye.

- Competitive Elution: A buffer containing a high concentration of the natural ligand (e.g., 10 mM NAD⁺) will compete with the dye for the protein's binding site, releasing the protein. This method is often more specific.

- Collect the eluted protein in fractions.

6. Analysis:

- Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

- Perform an activity assay on the fractions to identify those containing the active target protein.

Probing the TNF-α Signaling Pathway

This compound has been reported to have an inhibitory effect on tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. While the precise mechanism of inhibition by this compound is not fully elucidated, its known ability to disrupt protein-protein interactions suggests it may interfere with the binding of TNF-α to its receptor, a critical step in initiating the inflammatory cascade.

The binding of the active TNF-α trimer to its receptor (TNFR1) triggers a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB, which upregulate the expression of inflammatory genes. A small molecule inhibitor could potentially block this pathway by preventing the initial receptor binding event.

Conclusion

This compound is more than a simple textile dye; it is a versatile and powerful tool for biochemical and pharmacological research. Its ability to mimic natural nucleotide cofactors allows it to serve as a potent and specific inhibitor for a wide range of enzymes and as an effective ligand for affinity purification. The detailed protocols and mechanistic diagrams provided in this guide offer a framework for researchers to harness the unique properties of this compound in their investigations into enzyme function, drug discovery, and the complex signaling pathways that govern cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactive blue PSE Textile Reactive Dyes C I this compound Eco Friendly [m.synthetic-dyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Binding of Cibacron blue F3GA to proteins containing the dinucleotide fold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Azotobacter vinelandii RNA polymerase by cibacron blue F3GA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromsoc.jp [chromsoc.jp]

An In-depth Technical Guide to the Mechanism of Action of Reactive Blue 5 in Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Blue 5 (RB5), a monochlorotriazine dye, is widely recognized for its utility in textile dyeing and, significantly, in biochemical applications such as protein purification and analysis. Its interaction with proteins is a multifaceted process, characterized by an initial, reversible non-covalent binding, which can be followed by an irreversible covalent modification under specific conditions. This dual mechanism allows for its use as both a pseudo-affinity ligand and a covalent probe. This guide provides a detailed exploration of the molecular interactions governing RB5-protein binding, summarizes key quantitative data, and presents detailed experimental protocols for studying these interactions.

Core Mechanism of Action: A Dual-Mode Interaction

The binding of this compound to proteins is not a simple, single-step event. It is best described as a two-stage process involving initial non-covalent recognition, which then positions the dye for a potential covalent reaction.

Stage 1: Non-Covalent Binding

The initial and often primary mode of interaction is non-covalent. This binding is driven by a combination of forces, making RB5 a versatile ligand for a wide range of proteins, particularly those with nucleotide-binding folds.

-

Electrostatic Interactions: RB5 possesses multiple sulfonate groups, which are negatively charged at physiological pH. These groups readily form salt bridges with positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine.[1]

-

Hydrophobic Interactions: The dye's large, polycyclic aromatic anthraquinone core provides a significant non-polar surface area. This region interacts favorably with hydrophobic pockets on the protein surface, driven by the hydrophobic effect.[1]

-

Hydrogen Bonding: The various amine and hydroxyl groups on the dye molecule can act as both hydrogen bond donors and acceptors, forming specific interactions with polar residues on the protein.

-

Structural Mimicry: For a significant class of enzymes, including kinases and dehydrogenases, the structure of RB5 acts as a structural mimic of nucleotide cofactors like ATP, NAD⁺, or NADP⁺.[2] This allows the dye to bind with considerable specificity to the cofactor binding sites, often referred to as the "dinucleotide fold."[3]

This non-covalent binding is reversible and is the principle behind the use of RB5-immobilized resins (e.g., Blue Sepharose) in affinity chromatography for protein purification.[4]

Stage 2: Covalent Modification

The defining feature of a "reactive" dye is its ability to form a covalent bond with its substrate. In the case of RB5, the monochlorotriazine ring is an electrophilic moiety that can react with nucleophilic side chains of amino acids.

-

Reaction Mechanism: The reaction is a nucleophilic aromatic substitution, where a nucleophilic group on the protein attacks the carbon atom of the triazine ring, displacing the chlorine atom.

-

Target Residues: The most reactive nucleophiles on a protein are typically the thiol group of cysteine, the ε-amino group of lysine, the imidazole group of histidine, and the hydroxyl groups of serine and threonine.[5]

-

pH Dependence: The rate of the covalent reaction is highly dependent on pH. The reaction requires the amino acid side chain to be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out under slightly alkaline conditions (pH 8.0-9.5) to favor the deprotonation of lysine amino groups and other nucleophiles.[5]

This covalent bond is stable and effectively irreversible under physiological conditions, making RB5 a useful tool for permanently labeling proteins.

Quantitative Data on RB5-Protein Interactions

The affinity of the non-covalent interaction between RB5 and proteins can be quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. Thermodynamic parameters provide further insight into the driving forces of this interaction. The data below is compiled from various sources and serves as a reference; actual values can vary with experimental conditions.

Table 1: Dissociation Constants (Kd) for RB5 (Cibacron Blue) and Various Proteins

| Protein | Method | Kd (µM) | Conditions | Reference |

| Yeast Hexokinase | Difference Spectroscopy | 250 | pH 7.0, no metal ions | [6] |

| Yeast Hexokinase | Difference Spectroscopy | < 100 | pH 7.0, with Zn²⁺ | [6] |

| Interferon α-2b | Difference Spectroscopy | 1.15 | pH 6.86 | [7] |

| Lipase | Affinity Chromatography | 250 | pH 4.0 | [8] |

Table 2: Example Thermodynamic Parameters for Protein-Ligand Interactions

While specific thermodynamic data for RB5 binding across a wide range of proteins is not centrally compiled, the following table illustrates typical parameters obtained for a high-affinity protein-ligand interaction, as determined by Isothermal Titration Calorimetry (ITC).

| Ligand-Protein System | Ka (M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) | Reference |

| Ac-pTyr-(6-mem ring)-Asn-NH₂ with Grb2 SH2 | 2.5 (±0.2) x 10⁵ | -7.4 ± 0.1 | -10.9 ± 0.1 | 3.5 | [9] |

Experimental Protocols

Investigating the interaction between this compound and a protein of interest can be approached using several well-established techniques.

Protocol 1: Protein Purification using Affinity Chromatography

This protocol describes the use of RB5 immobilized on a solid support (e.g., Blue Sepharose 6FF) to purify a target protein from a complex mixture.

Methodology:

-

Column Preparation:

-

If using a lyophilized matrix, rehydrate the resin in equilibration buffer for at least 30 minutes.

-

Pack the resin into a suitable chromatography column. Wash with 3-5 column volumes of deionized water to remove storage solution.[10]

-

-

Equilibration:

-

Equilibrate the column with 5-10 column volumes of Binding Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0). This buffer should be optimized for the target protein's stability and its ability to bind the dye.[10]

-

-

Sample Loading:

-

Prepare the protein sample (e.g., cell lysate, plasma) by clarifying it through centrifugation or filtration.

-

Load the sample onto the equilibrated column at a controlled flow rate to allow for sufficient interaction time.[4]

-

-

Washing:

-

Wash the column with 5-10 column volumes of Binding Buffer to remove non-specifically bound and unbound proteins. Monitor the UV absorbance (A₂₈₀) of the flow-through until it returns to baseline.[4]

-

-

Elution:

-

Elute the target protein using an Elution Buffer. Elution can be achieved by:

-

Increasing Ionic Strength: Use a high salt concentration (e.g., Binding Buffer + 1.0-2.0 M NaCl) to disrupt electrostatic interactions.[10]

-

Competitive Elution: Include a competing ligand (e.g., 5-10 mM ATP or NAD⁺) in the buffer to displace the protein from the dye. This method is more specific.

-

Changing pH: Altering the pH can change the ionization state of the protein or dye, disrupting the binding.

-

-

-

Analysis and Regeneration:

-

Collect fractions during elution and analyze them for the presence of the target protein using SDS-PAGE, enzyme assays, or Western blotting.

-

Regenerate the column by washing with high salt buffer followed by a low pH wash (e.g., 0.1 M Borate pH 9.8) and then re-equilibrating with Binding Buffer for reuse.

-

Protocol 2: Covalent Labeling of a Protein

This protocol outlines the steps for forming a covalent bond between RB5 and a purified protein.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. conductscience.com [conductscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Metal-ion-promoted binding of triazine dyes to proteins. The interaction of Cibacron Blue F3G-A with yeast hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.sangon.com [store.sangon.com]

"synthesis and manufacturing process of Reactive blue 5"

An in-depth technical guide on the synthesis and manufacturing process of C.I. Reactive Blue 5, designed for researchers, scientists, and drug development professionals.

Introduction to C.I. This compound

C.I. This compound is a synthetic dye of the anthraquinone class, widely utilized in the textile industry for coloring cellulosic fibers such as cotton and viscose.[1][2] Its defining characteristic is the ability to form strong, covalent bonds with the fiber, which results in excellent wash fastness and vibrant, long-lasting color.[2] Chemically, it is a complex molecule featuring an anthraquinone chromophore linked to a reactive triazine group.[1][2]

Chemical Identity:

-

Common Name: C.I. This compound

-

Molecular Formula: C₂₉H₁₇ClN₇Na₃O₁₁S₃[1]

-

Molecular Weight: 840.11 g/mol [1]

-

CAS Registry Number: 16823-51-1[1]

Core Synthesis Pathway

The industrial synthesis of this compound is a multi-stage process centered around sequential condensation reactions. The general manufacturing method involves building the final dye molecule by attaching different components to a core structure in a specific order. The key starting materials are an anthraquinone derivative (Bromamine Acid), two different aminobenzenesulfonic acids, and a triazine linker (Cyanuric Chloride).[1]

The process begins with the condensation of Bromamine Acid with a diamine, followed by the addition of the triazine ring. A final condensation attaches the third aromatic amine, completing the chromophore and reactive system. The process concludes with purification steps to isolate the final product.[1][3]

Caption: High-level workflow for the multi-step synthesis and finishing of C.I. This compound.

Detailed Experimental Protocols

The following protocols are generalized representations of the industrial manufacturing process, compiled from various sources describing the synthesis of similar reactive dyes.[1][3] Precise conditions are often proprietary but typically follow these steps.

Step 1: First Condensation

This step involves the reaction of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromamine Acid) with 2,4-Diaminobenzenesulfonic acid to form the initial dye base.

-

Methodology:

-

A dispersion of Bromamine Acid is prepared in an aqueous medium within a reaction vessel.

-

An aqueous solution of 2,4-Diaminobenzenesulfonic acid is added.

-

The mixture is heated, often in the presence of a catalyst such as copper sulfate.[3]

-

The reaction is maintained at an elevated temperature (e.g., 90-95°C) for several hours (e.g., 10-16 hours) until completion, which can be monitored by techniques like thin-layer chromatography (TLC).[3]

-

The resulting product, Intermediate 1, is then cooled. In some variations, it may be partially purified by adjusting the pH to 1-2 and salting out.[3]

-

Step 2: Second Condensation

The intermediate from the first step is reacted with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) to introduce the reactive group. This reaction is highly temperature and pH-sensitive.

-

Methodology:

-

Cyanuric Chloride is dispersed in an ice-water mixture to maintain a temperature below 5°C.[4]

-

The solution or dispersion of Intermediate 1 is added slowly to the Cyanuric Chloride slurry.

-

The pH is carefully controlled within a weakly acidic range (e.g., pH 5-6) by the gradual addition of a base like sodium bicarbonate or sodium carbonate.[3][4]

-

The reaction is held at a low temperature (e.g., 3-10°C) for 2-6 hours until the condensation is complete.[3] The product is Intermediate 2.

-

Step 3: Third Condensation

The final chromophoric component, 3-Aminobenzenesulfonic acid (Metanilic acid), is attached to the triazine ring.

-

Methodology:

-

3-Aminobenzenesulfonic acid is added to the vessel containing Intermediate 2.

-

The temperature of the reaction mixture is raised to a moderate level (e.g., 45-50°C).[3]

-

The pH is maintained in a near-neutral range (e.g., pH 6-7) with the addition of a base.[3]

-

The reaction proceeds for several hours (e.g., up to 12 hours) until TLC analysis indicates the disappearance of Intermediate 2.[3] The resulting mixture contains the crude this compound dye.

-

Step 4: Product Isolation and Finishing

The final dye must be isolated from the reaction mixture and converted into a stable, usable form.

-

Methodology:

-

Salting Out: The solubility of the dye is reduced by adding a significant quantity of salt (e.g., sodium chloride) to the reaction mixture, causing the dye to precipitate.[1]

-

Filtration: The precipitated crude dye is separated from the liquid phase using industrial filtration equipment, such as a filter press.[5]

-

Drying: The filtered dye cake is dried to produce a fine powder. Spray drying is the most common industrial method, where a slurry of the dye is atomized into a hot air stream, yielding a uniform powder almost instantaneously.[3][5]

-

Packaging: The final product is packaged in lined cartons or drums, typically in 25 kg or 50 kg units, for storage and shipment.[5]

-

Manufacturing Process Parameters

Quantitative parameters such as temperature, pH, and reaction time are critical for maximizing yield and purity. The following table summarizes typical conditions for each condensation stage, based on data from related reactive dye syntheses.

| Parameter | First Condensation | Second Condensation | Third Condensation |

| Temperature | 90 - 95 °C[3] | 0 - 10 °C[3][4] | 45 - 50 °C[3] |

| pH | Not specified (typically acidic) | 5.0 - 6.0[3] | 6.0 - 7.0[3] |

| Duration | 10 - 16 hours[3] | 2 - 6 hours[3] | ~12 hours[3] |

| Key Reagents | Bromamine Acid, 2,4-Diaminobenzenesulfonic acid | Intermediate 1, Cyanuric Chloride | Intermediate 2, 3-Aminobenzenesulfonic acid |

| Control Agent | Copper Catalyst (optional)[3] | Sodium Bicarbonate / Carbonate[4] | Sodium Bicarbonate / Carbonate[3] |

Disclaimer: The values presented are representative examples from published synthesis methods for similar triazine-based reactive dyes and may not reflect the exact proprietary conditions for C.I. This compound.

Key Chemical Structures in Synthesis

The assembly of this compound involves the sequential combination of several key molecular building blocks.

Caption: Sequential addition of starting materials to form the final C.I. This compound structure.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Buy this compound | 16823-51-1 [smolecule.com]

- 3. CN104559309A - Method for preparing blue reactive dyes - Google Patents [patents.google.com]

- 4. CN104672949A - Novel reactive blue dye and preparation method thereof - Google Patents [patents.google.com]

- 5. Eco Friendly Textile Dyeing Of Cotton With Reactive Dyes C I this compound [m.synthetic-dyes.com]

"Reactive blue 5 CAS number and molecular formula"

This technical guide provides a comprehensive overview of Reactive Blue 5 (C.I. This compound), a synthetic anthraquinone dye. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details its chemical and physical properties, synthesis, and common experimental applications.

Chemical and Physical Properties

This compound is a vibrant blue dye known for its use in the textile industry due to its ability to form covalent bonds with fibers, leading to excellent wash fastness.[1] Its core structure is based on an anthraquinone chromophore.[2]

| Property | Value | Reference |

| CAS Number | 16823-51-1 | [1][2][3][4][5] |

| Molecular Formula | C₂₉H₂₀ClN₇O₁₁S₃ | [1][3][4][5][6] |

| Molecular Weight | 774.16 g/mol | [4][6] |

| IUPAC Name | 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dioxoanthracene-2-sulfonic acid | [1] |

| Synonyms | Procion Brilliant Blue HGR, Blue K-GR, C.I. 61205:l | [2][4][7] |

| Appearance | Dark blue powder | [2][4] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

The synthesis of this compound is a multi-step process involving the condensation of several key intermediates.[2][4]

Materials:

-

1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

-

2,4-Diaminobenzenesulfonic acid

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

3-Aminobenzenesulfonic acid

-

Sodium bicarbonate

Procedure:

-

First Condensation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,4-Diaminobenzenesulfonic acid.

-

Second Condensation: The resulting product is then condensed with 2,4,6-Trichloro-1,3,5-triazine.

-

Third Condensation: A final condensation reaction is carried out with 3-Aminobenzenesulfonic acid.

-

Salting Out: The final product, this compound, is isolated from the reaction mixture by salting-out.[2][4]

This compound is widely used for dyeing cellulosic fibers like cotton.[2] The following protocol outlines a typical laboratory-scale dyeing process.

Materials:

-

This compound dye

-

Cotton fabric

-

Sodium carbonate (Na₂CO₃)

-

Padding mangle

-

Steamer

Procedure:

-

Dye Bath Preparation: Prepare an aqueous solution of this compound at a concentration of 10-50 g/L and sodium carbonate at 3-20 g/L.

-

Dipping: Immerse the cotton fabric in the dye solution for 1-15 minutes at room temperature.

-

Padding: Pass the fabric through a padding mangle to ensure about 80% pickup of the dye solution.

-

Drying: Dry the padded fabric at 50°C for 2 minutes.

-

Steaming: Steam the dried fabric at 100°C for 5-60 minutes to fix the dye to the fibers.[8]

-

Washing: Thoroughly wash the dyed fabric to remove any unfixed dye.

Applications in Research

Beyond textiles, this compound is utilized in various research applications:

-

Bioremediation Studies: It serves as a model compound for studying the degradation of persistent organic pollutants from wastewater.[1] Research has explored its removal using adsorption methods on materials like carbon nanotubes.[9]

-

Antimicrobial Research: Some studies have investigated its potential as an antimicrobial agent, showing inhibitory effects on the growth of various bacteria and fungi.[1]

-

Fluorescent Labeling: Its fluorescent properties make it useful in certain biological assays.[1]

Visualizations

Caption: A diagram illustrating the multi-step condensation synthesis of this compound.

References

- 1. Buy this compound | 16823-51-1 [smolecule.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound [chemicalbook.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | 16823-51-1 | FR158542 | Biosynth [biosynth.com]

- 7. Reactive black 5 and this compound - Knowledge [colorfuldyes.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

Solubility and Stability of Reactive Blue 5 in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of C.I. Reactive Blue 5 (RB5) in aqueous solutions. Understanding these properties is critical for a wide range of applications, from textile dyeing and printing to its use as a model compound in environmental and biomedical research. This document synthesizes available data on solubility parameters, stability under various conditions, degradation kinetics, and detailed experimental protocols for characterization.

Solubility of this compound

This compound is an anthraquinone-based reactive dye known for its good water solubility, a characteristic attributed to the presence of multiple sulfonic acid groups in its molecular structure.[1]

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound as a function of temperature and pH is not extensively available in peer-reviewed literature. However, technical data sheets and related literature provide some key insights.

| Parameter | Value/Range | Conditions | Source(s) |

| Aqueous Solubility | >300 g/L | Not specified | |

| Recommended Solubility for Printing/Padding | ~100 g/L | Not specified | [2][3] |

| General Solubility Range for Similar Dyes | 100 - 200 g/L | Fewer sulfonic acid groups or larger molecular weight | [3] |

Factors Affecting Solubility

The solubility of this compound in aqueous solutions is influenced by several factors:

-

Temperature: Increasing the temperature of the water generally accelerates the dissolution of reactive dyes.[2]

-

pH: The pH of the solution can affect the ionization state of the sulfonic acid groups, which in turn influences solubility.

-

Electrolytes: The presence of salts, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), which are often used in the dyeing process, can decrease the solubility of reactive dyes due to the common ion effect.[2][4] This can lead to aggregation and precipitation of the dye at high salt concentrations.[4]

-

Urea: Urea can act as a solubilizing agent, increasing the solubility of reactive dyes.[2]

Caption: Factors influencing the aqueous solubility of this compound.

Experimental Protocol for Solubility Determination

A straightforward and practical method for determining the solubility of reactive dyes in a laboratory setting is the filter paper spot method .[2][5]

Objective: To determine the approximate solubility of this compound in g/L at a specific temperature.

Materials:

-

This compound dye powder

-

Distilled or deionized water

-

A series of beakers or flasks

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath

-

Whatman No. 1 filter paper (or equivalent)

-

Graduated pipettes (1 mL)

-

Analytical balance

Procedure:

-

Prepare a range of dye solutions:

-

Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 50, 100, 150, 200, 250, 300 g/L).

-

For each concentration, accurately weigh the required amount of dye powder and add it to a known volume of distilled water in a beaker with a magnetic stir bar.

-

-

Dissolution:

-

Place the beakers in a water bath set to the desired temperature (e.g., 25°C, 50°C).

-

Stir the solutions for a fixed period (e.g., 30 minutes) to ensure maximum dissolution.

-

-

Spotting:

-

After the stirring period, allow the solutions to stand for a few minutes.

-

Using a 1 mL pipette, draw up a small amount of the supernatant from the first solution.

-

Carefully dispense a single drop of the solution onto the center of a piece of filter paper.

-

Repeat this for each of the prepared dye solutions, using a fresh piece of filter paper for each concentration.

-

-

Observation and Interpretation:

-

Allow the filter papers to dry completely.

-

Examine the spots. A solution that is below the solubility limit will produce a uniform circular spot.

-

If the dye has exceeded its solubility, undissolved particles will be visible as a concentrated, darker spot in the center of the larger, lighter-colored ring of the solution.

-

The solubility is taken as the highest concentration that produces a uniform spot without any evidence of undissolved dye particles in the center.[2][5]

-

Stability of this compound in Aqueous Solutions

This compound is known for its high stability under typical environmental conditions, which contributes to its persistence in aquatic ecosystems.[1] However, its stability is significantly affected by factors such as pH, temperature, and exposure to light.

Hydrolytic Stability

In aqueous solutions, reactive dyes can undergo hydrolysis, where the reactive group of the dye reacts with water molecules instead of the fiber. This results in a hydrolyzed, non-reactive form of the dye that has a lower affinity for the substrate and contributes to effluent coloration.[1]

The rate of hydrolysis is highly dependent on pH and temperature. For reactive dyes similar to this compound, the hydrolysis half-life at 25°C and neutral pH can be as long as 46 years.[6] However, under alkaline conditions, which are necessary for the dyeing process, the rate of hydrolysis increases significantly. For instance, studies on C.I. Reactive Blue 19 show that hydrolysis is slow at pH 7.5 but is complete within 5 minutes at pH 8.77.[7] A kinetic study of C.I. Reactive Blue 198 under alkaline conditions (pH 10.5-11.5) reported pseudo-first-order rate constants for hydrolysis in the range of 0.011 to 0.025 min⁻¹.[1]

Caption: Key factors influencing the stability of this compound in aqueous solutions.

Photolytic Stability

This compound is susceptible to degradation upon exposure to ultraviolet (UV) and, to some extent, visible light. This photodegradation is a key pathway for its removal from the environment. The process can be significantly accelerated by the presence of photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO).[6]

Studies on the photocatalytic degradation of Reactive Black 5, a structurally related dye, have shown that the degradation follows pseudo-first-order kinetics.[8][9] The degradation involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which attack the chromophoric structure of the dye, leading to decolorization and eventual mineralization.[6] The efficiency of photodegradation is influenced by pH, catalyst loading, and the initial dye concentration. For Reactive Black 5, photocatalytic degradation is often more efficient under acidic or neutral pH conditions.[10]

Experimental Protocol for Stability Studies (Hydrolysis Kinetics)

This protocol outlines a method for studying the hydrolysis kinetics of this compound using High-Performance Liquid Chromatography (HPLC), adapted from a study on C.I. Reactive Blue 198.[1]

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

-

This compound dye

-

Buffer solutions of desired pH (e.g., phosphate buffer for neutral, carbonate-bicarbonate buffer for alkaline)

-

HPLC system with a C18 reverse-phase column and a UV-Vis detector

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Ion-pairing agent (e.g., tetrabutylammonium bromide)

-

Thermostatically controlled reaction vessel

-

Microsyringes and vials

-

0.1 N HCl for quenching the reaction

-

0.45 µm syringe filters

Procedure:

-

Preparation of Dye Solution:

-

Prepare a stock solution of this compound in the desired buffer at a known concentration.

-

-

Hydrolysis Reaction:

-

Place the dye solution in the thermostatically controlled reaction vessel at the desired temperature.

-

At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.

-

-

Quenching and Sample Preparation:

-

Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a small amount of 0.1 N HCl to neutralize the alkali and bring the pH to ~7.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Use a suitable mobile phase gradient to separate the unhydrolyzed this compound from its hydrolyzed form. A common approach for reactive dyes is ion-pair reversed-phase chromatography.

-

Set the UV-Vis detector to the wavelength of maximum absorbance (λmax) of this compound (around 590-600 nm).

-

-

Data Analysis:

-

Quantify the peak areas of the unhydrolyzed and hydrolyzed dye at each time point.

-

Calculate the concentration of the unhydrolyzed dye at each time point.

-

Plot the natural logarithm of the concentration of the unhydrolyzed dye versus time.

-

If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line (slope = -k).

-

Caption: A typical experimental workflow for determining the hydrolytic stability of this compound.

Degradation Pathways of this compound

The degradation of this compound can proceed through several pathways, primarily hydrolysis and photodegradation.

-

Hydrolysis: Under alkaline conditions, the primary reaction is the nucleophilic substitution of the reactive group (e.g., chlorotriazine or vinyl sulfone) with a hydroxyl ion from water, forming a non-reactive hydroxyl derivative.

-

Photodegradation: In the presence of a photocatalyst and UV light, the degradation is initiated by the generation of reactive oxygen species. These species attack the dye molecule, leading to the cleavage of the chromophoric anthraquinone structure and the breakdown of the aromatic rings. This results in the formation of smaller, often colorless, organic molecules, and ultimately, complete mineralization to CO₂, H₂O, and inorganic ions.

-

Biodegradation: Under anaerobic conditions, the azo bonds in similar reactive dyes can be cleaved by microorganisms, leading to the formation of aromatic amines.[11] Further degradation of these intermediates can then occur. For Reactive Black 5, biodegradation products have been identified as 3,6,8-trihydroxynaphthalene and phthalic acid.[11]

Caption: A simplified diagram of the potential degradation pathways for this compound.

Analytical Methods for Quantification and Characterization

Several analytical techniques are essential for studying the solubility and stability of this compound.

-

UV-Visible Spectrophotometry: This is the most common method for quantifying the concentration of the dye in solution by measuring its absorbance at its λmax (around 590-600 nm).[12] It is particularly useful for monitoring the rate of decolorization during degradation studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC, especially with a C18 reversed-phase column and often using an ion-pairing agent, is crucial for separating the parent dye from its hydrolyzed form and other degradation products.[1][13] This allows for the accurate determination of hydrolysis kinetics.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the intermediate and final products of degradation, providing insights into the degradation pathways.[11]

-

Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. It is used to assess the extent of mineralization of the dye during degradation studies. A decrease in TOC indicates the conversion of the organic dye into inorganic carbon (CO₂).[14]

References

- 1. irjet.net [irjet.net]

- 2. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 4. thaiscience.info [thaiscience.info]

- 5. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]

- 6. Buy this compound | 16823-51-1 [smolecule.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. fsw.cc [fsw.cc]

- 12. deswater.com [deswater.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Properties of C.I. Reactive Blue 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the anthraquinone dye, C.I. Reactive Blue 5 (CAS 16823-51-1). Due to its use in textile dyeing and potential applications in biological research, a thorough understanding of its interaction with light is crucial. This document outlines its known absorption and fluorescence characteristics, provides detailed experimental protocols for their determination, and presents visual workflows for these spectroscopic analyses.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone class. Its chemical structure features an anthraquinone core substituted with amino and sulfo groups, as well as a reactive triazine ring. This structure is responsible for its vibrant blue color and its ability to form covalent bonds with substrates like cellulose.[1] The molecular formula of this compound is C₂₉H₂₀ClN₇O₁₁S₃, with a corresponding molecular weight of approximately 774.16 g/mol .[2] While primarily used in the textile industry, its fluorescent properties have led to its use in some biological assays and research applications.[1]

UV-Visible Absorption Properties

The electronic absorption spectrum of this compound is characterized by distinct bands in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The absorption in the UV region is attributed to the anthraquinone core, while the absorption in the visible region is responsible for its characteristic blue color. A study involving the photocatalytic degradation of a 50 mg/L solution of this compound presented its UV-Vis absorption spectrum, which clearly shows two main absorption regions.[3]

Table 1: Summary of UV-Visible Absorption Data for this compound

| Spectroscopic Parameter | Value(s) | Solvent/Conditions |

| Absorption Maxima (λmax) | ~285 nm and ~595 nm (Estimated) | Aqueous solution |

| Molar Absorptivity (ε) | Data not available in the searched literature. | - |

Note: The absorption maxima are estimated from the UV-Vis spectrum presented in a study on the photocatalytic degradation of this compound.[3] The exact values may vary depending on the solvent, pH, and concentration.

Fluorescence Properties

Table 2: Summary of Fluorescence Data for this compound

| Spectroscopic Parameter | Value(s) | Solvent/Conditions |

| Excitation Maximum (λex) | Data not available in the searched literature. | - |

| Emission Maximum (λem) | Data not available in the searched literature. | - |

| Fluorescence Quantum Yield (ΦF) | Data not available in the searched literature. | - |

Given the lack of specific data, the following sections provide detailed experimental protocols for the determination of these important spectroscopic parameters.

Experimental Protocols

Determination of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

4.1. Materials and Equipment

-

C.I. This compound

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Spectroscopic grade solvent (e.g., deionized water, ethanol)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

4.2. Procedure

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known molar concentration.

-

Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Record UV-Vis Spectra:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan (e.g., 200-800 nm).

-

Use the solvent as a blank to zero the instrument.

-

Record the absorption spectrum for each of the diluted solutions.

-

-

Determine the Wavelength of Maximum Absorbance (λmax): Identify the wavelength at which the absorbance is highest in the visible region of the spectrum.

-

Measure Absorbance at λmax: Measure the absorbance of each of the diluted solutions at the determined λmax.

-

Construct a Calibration Curve: Plot a graph of absorbance at λmax (y-axis) versus molar concentration (x-axis).

-

Calculate Molar Absorptivity: The slope of the linear portion of the calibration curve will be equal to the molar absorptivity (ε) if the path length (b) is 1 cm.

4.3. Visualization of Experimental Workflow

References

Chromatographic Behavior of Reactive Blue 5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromatographic behavior of Reactive Blue 5 (RB5), a widely used anthraquinone reactive dye. This document details the principles and practical aspects of various chromatographic techniques for the analysis and purification of RB5, offering valuable insights for researchers in analytical chemistry, textile science, and drug development utilizing this dye as a ligand or analyte.

Introduction to this compound and its Chromatographic Analysis

This compound (C.I. This compound; CAS No. 16823-51-1) is a synthetic dye characterized by its vibrant blue color and the presence of a reactive chlorotriazine group. This reactive moiety allows it to form covalent bonds with hydroxyl and amino groups on various substrates, most notably cellulose fibers in the textile industry. Beyond textiles, its ability to interact with proteins has led to its use as an affordable and stable affinity ligand in protein purification. Understanding the chromatographic behavior of this compound is crucial for quality control in dye manufacturing, monitoring dyeing processes, assessing environmental samples, and for its effective application in bioseparation.

The complex structure of this compound, which includes multiple sulfonic acid groups, an anthraquinone chromophore, and a triazine ring, dictates its retention and separation characteristics in different chromatographic systems. This guide explores the most relevant techniques for its analysis: High-Performance Liquid Chromatography (HPLC), Affinity Chromatography, and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) of this compound

HPLC is a powerful technique for the separation, identification, and quantification of this compound and its derivatives. The choice of HPLC mode is critical and depends on the analytical objective.

Reverse-Phase HPLC (RP-HPLC) with Ion-Pairing

Due to its high polarity and anionic nature stemming from the sulfonate groups, this compound exhibits poor retention on traditional C18 reverse-phase columns. To overcome this, ion-pair chromatography is frequently employed. An ion-pairing reagent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added to the mobile phase. The hydrophobic tail of the ion-pairing reagent interacts with the stationary phase, while its positively charged head forms an ion pair with the negatively charged sulfonate groups of the dye, increasing its retention.

Table 1: Typical RP-HPLC Conditions for Reactive Dyes (adapted for this compound)

| Parameter | Condition |

| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Acetonitrile with 0.025 M Tetrabutylammonium Bromide |

| Mobile Phase B | Deionized water with 0.05 M Ammonium Dihydrogen Phosphate |

| Gradient | Time (min) |

| 0 | |

| 5 | |

| 10 | |

| 15 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 592 nm |

| Injection Volume | 20 µl |

Note: This is a general method for similar reactive dyes and may require optimization for this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC presents an alternative for the separation of highly polar compounds like this compound. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer. This technique has been successfully applied to separate mixtures of reactive dyes without the need for ion-pairing agents.[1][2]

Table 2: HILIC Conditions for Separation of a Mixture of Reactive Dyes

| Parameter | Condition |

| Column | HILIC stationary phase |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium formate) |

| Gradient | Gradient elution from high to low organic content |

| Detection | High-Resolution Mass Spectrometry (HRMS) |

Note: Specific parameters for this compound would need to be developed.

Affinity Chromatography using Immobilized this compound

This compound is widely used as a ligand in affinity chromatography for the purification of a variety of proteins, particularly those with nucleotide-binding sites such as dehydrogenases and kinases. The dye is covalently immobilized onto a solid support, such as agarose beads.

Experimental Protocol: Protein Purification using a this compound Affinity Column

-

Matrix Activation and Dye Immobilization:

-

Swell the agarose matrix in distilled water.

-

Activate the matrix using a suitable agent (e.g., cyanogen bromide or epichlorohydrin).

-

Couple this compound to the activated matrix in an alkaline buffer.

-

Wash the matrix extensively to remove any unbound dye.

-

-

Column Packing and Equilibration:

-

Pack the dye-immobilized matrix into a chromatography column.

-

Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 0.01 M Tris-HCl, pH 7.5-8.0).

-

-

Sample Application:

-

Prepare the crude protein extract in the binding buffer and clarify by centrifugation or filtration.

-

Load the sample onto the equilibrated column at a low flow rate.

-

-

Washing:

-

Wash the column with 3-10 column volumes of binding buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound proteins using a high salt concentration in the binding buffer (e.g., 1.5 M NaCl) or by changing the pH.

-

-

Regeneration:

-

Regenerate the column by washing with high and low pH buffers and high salt solutions. Store in a solution containing an antimicrobial agent.

-

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique suitable for charged molecules like this compound. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. CE can be used to monitor the hydrolysis of reactive dyes.

Table 3: Typical Capillary Electrophoresis Conditions for Reactive Dyes

| Parameter | Condition |

| Capillary | Fused silica |

| Background Electrolyte | 20 mM Sodium Borate + 50 mM Sodium Dodecyl Sulfate (SDS), pH 9.3 |

| Voltage | 25 kV |

| Injection | Pressure injection (50 mbar for 5 s) |

| Detection | UV-Vis at the dye's λmax (approx. 590 nm for RB5) |

Mandatory Visualizations

Logical Workflow for HPLC Method Development

Caption: A logical workflow for developing an HPLC method for this compound analysis.

Troubleshooting Guide for HPLC Analysis of this compound

Caption: A troubleshooting guide for common issues in the HPLC analysis of this compound.

Conclusion

The chromatographic behavior of this compound is multifaceted, with its analysis and purification achievable through several techniques. Reverse-phase HPLC with ion-pairing is a robust method for quantitative analysis, while HILIC offers a promising alternative for separating this highly polar dye. As an affinity ligand, this compound is a valuable tool for protein purification. Capillary electrophoresis provides a high-efficiency method for its analysis. The selection of the appropriate chromatographic method and the optimization of its parameters are critical for achieving the desired separation and analytical performance. This guide provides a foundational understanding and practical protocols to aid researchers in their work with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Historical Development and Applications of Triazine Dyes

This technical guide provides a comprehensive overview of the historical evolution, chemical principles, and diverse applications of triazine dyes. From their revolutionary impact on the textile industry to their emerging roles in medicine and materials science, this document details the core chemistry, quantitative performance metrics, and key experimental methodologies associated with this important class of compounds.

Historical Development

The history of triazine dyes is fundamentally linked to the development of reactive dyes, which transformed textile coloration by forming stable, covalent bonds with fibers. This innovation led to unprecedented wash fastness and vibrant shades.

The journey began in 1923 when Ciba discovered that acidic monochlorotriazine dyes could be used to color wool.[1] However, the major breakthrough occurred in 1954 when I.D. Rattee and W.E. Stephen at Imperial Chemical Industries (ICI) demonstrated that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions.[1][2] This discovery laid the foundation for the first commercial reactive dyes.

ICI launched the first commercial dichlorotriazine reactive dyes in 1956 under the brand name Procion, with Procion Red MX-2B being a pioneering product.[1] These were considered "cold" reactive dyes due to their high reactivity, allowing dyeing at lower temperatures. Shortly after, in 1957, Ciba introduced the less reactive monochlorotriazine derivatives as Cibacron dyes, which required higher temperatures for fixation and were known as "hot" reactive dyes.[3] The 1970s saw another major advancement with the introduction of bifunctional reactive dyes by ICI (the Procion H-E range), which contained two reactive groups per molecule, significantly improving fixation efficiency.[3]

Historical Milestones of Triazine Dyes

The logical progression from discovery to diversification is outlined below.

Caption: Key milestones in the development of triazine-based reactive dyes.

Core Chemistry and Mechanism of Action

The utility of triazine dyes stems from the 1,3,5-triazine ring, typically functionalized with one or two chlorine atoms (as cyanuric chloride derivatives), which serve as reactive sites.[4] The chlorine atoms are excellent leaving groups, allowing for nucleophilic substitution reactions with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of protein fibers (like wool).[4][5]

The general structure of a reactive dye includes:

-

Chromophore: The portion of the molecule responsible for color.

-

Reactive Group: The triazine ring with labile chlorine atoms.

-

Bridging Group: Connects the chromophore to the reactive group.

-

Solubilizing Group: Typically sulfonic acid groups (-SO₃H) that ensure water solubility.[6]

The fixation process occurs under alkaline conditions, which deprotonate the hydroxyl groups of cellulose to form highly nucleophilic cellulosate anions (Cell-O⁻). These anions then attack the electron-deficient carbon atom on the triazine ring, displacing a chloride ion and forming a stable covalent ether bond.

References

Reactive Blue 5: A Comprehensive Toxicological and Safety Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 5 (CAS No. 16823-51-1), also known as C.I. This compound, is an anthraquinone-based reactive dye. Due to its vibrant color and ability to form covalent bonds with fibers, it sees widespread use in the textile industry. This guide provides an in-depth overview of the toxicological data and safety handling procedures for this compound to ensure its safe use in research and development settings.

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, primarily following OECD (Organisation for Economic Co-operation and Development) guidelines. The available data on acute toxicity, skin and eye irritation, sensitization, and genotoxicity are summarized below.

Quantitative Toxicological Data

| Endpoint | Test Species | Route of Administration | Guideline | Result | Citation |

| Acute Oral Toxicity | Rat | Oral (gavage) | OECD 401 | LD50 > 2200 mg/kg | [1] |

| Acute Dermal Toxicity | Rat | Dermal | OECD 402 | LD50 > 2000 mg/kg | [1] |

| Acute Inhalation Toxicity | Rat | Inhalation | OECD 403 | LC50 > 5.3 mg/L (4 hours) | [1] |

| Skin Irritation | Rabbit | Dermal | OECD 404 | Non-irritant | [1] |

| Eye Irritation | Rabbit | Ocular | OECD 405 | Slight irritant | [1] |

| Skin Sensitization | Guinea Pig | Dermal | OECD 406 | Non-sensitizer | [1] |

| Aquatic Toxicity (Invertebrate) | Daphnia magna | Water | OECD 202 | 48h EC50 > 40 mg/L | [2] |

| Genotoxicity (in vivo) | - | - | - | Not clastogenic | [1] |

Experimental Protocols

The toxicological data presented above are primarily derived from studies conducted in accordance with standardized OECD guidelines. These protocols are designed to ensure the quality and consistency of chemical safety testing.

Acute Oral Toxicity (OECD 401): This test determines the short-term toxicity of a substance when administered in a single oral dose.[3][4][5]

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Procedure: After a brief fasting period, the test substance is administered by gavage in graduated doses to several groups of experimental animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is conducted on all animals.

-

Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test animals, is calculated.

Acute Dermal Toxicity (OECD 402): This study assesses the toxic effects resulting from a single dermal application of a substance.

-

Test Animals: Adult rats or rabbits are commonly used.

-

Procedure: The substance is applied to a shaved area of the skin and held in contact with an occlusive dressing for 24 hours.

-

Observations: Similar to the oral toxicity test, animals are observed for signs of toxicity and mortality over a 14-day period.

-

Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD 403): This test evaluates the toxicity of a substance following inhalation over a defined period.[6][7][8][9]

-

Test Animals: Rats are the preferred species.

-

Procedure: Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a specified duration (typically 4 hours).

-

Observations: Mortality, clinical signs, and body weight are monitored during and after exposure for at least 14 days.

-

Endpoint: The LC50 (Lethal Concentration 50), the concentration in air that is lethal to 50% of the test animals, is calculated.

Skin Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.[10]

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the substance is applied to a shaved patch of skin under a semi-occlusive dressing for a period of up to 4 hours.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (OECD 405): This study evaluates the potential of a substance to cause damage to the eye.[11][12][13][14][15][16]

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure: A single dose of the substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various time points after application.

-

Endpoint: The substance is classified based on the nature and severity of the ocular lesions.

Skin Sensitization (OECD 406): This test determines if a substance can induce an allergic contact dermatitis.[17][18][19]

-

Test Animals: Guinea pigs are the preferred species for the Guinea Pig Maximization Test (GPMT).

-

Procedure: The GPMT involves an induction phase where the substance is administered both intradermally and topically to induce a potential allergic state. This is followed by a challenge phase where the substance is applied topically to a naive skin site.

-

Observations: The skin reactions at the challenge site are graded for erythema and edema.

-

Endpoint: A substance is considered a sensitizer if the challenge dose elicits a significantly greater response in the treated animals compared to the control group.

Genotoxicity - In Vitro Chromosomal Aberration Test (OECD 473): This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[3][17][20][21]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.

-

Procedure: The cells are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix). After a suitable incubation period, the cells are harvested, and the chromosomes are examined microscopically for structural abnormalities.

-

Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Aquatic Toxicity - Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity of a substance to aquatic invertebrates.[2][10][22][23]

-

Test Organism: Daphnia magna (a small crustacean) is the standard test species.

-

Procedure: Young daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (Effective Concentration 50), the concentration that immobilizes 50% of the daphnids, is calculated.

Aquatic Toxicity - Alga, Growth Inhibition Test (OECD 201): This study assesses the effects of a substance on the growth of freshwater algae.[11][21][24][25][26][27][28]

-

Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is typically used.

-

Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period.

-

Observations: The growth of the algae is measured by cell counts or other biomass indicators.

-

Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth, is determined.

Safety Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate level of personal protective equipment.

Caption: Recommended Personal Protective Equipment for Handling this compound.

Spill Cleanup

In the event of a spill, prompt and appropriate cleanup is essential to prevent contamination and exposure.

Caption: General Workflow for Cleaning Up a this compound Spill.

For solid spills:

-

Avoid generating dust.

-

Carefully sweep the material into a suitable container for disposal.

-

Clean the spill area with a wet cloth or paper towels.

For liquid spills:

-

Absorb the spill with an inert material such as sand or vermiculite.

-

Place the absorbed material into a sealed container for disposal.

-

Wash the spill area with soap and water.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek medical attention.

Storage and Disposal

-

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Conclusion

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant or sensitizer but can cause slight eye irritation. While in vivo data suggests it is not clastogenic, comprehensive data on its mutagenic and carcinogenic potential is limited. The primary safety concerns are related to inhalation of the powder and direct contact with the eyes. Adherence to the recommended safety handling procedures, including the use of appropriate personal protective equipment, is essential to minimize the risk of exposure and ensure the safe use of this compound in a laboratory setting.

References

- 1. itia.info [itia.info]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Refinement of the acute inhalation limit test for inert, nano-sized dusts by an in silico dosimetry-based evaluation: case study for the dissolution of a regulatory dilemma - PMC [pmc.ncbi.nlm.nih.gov]